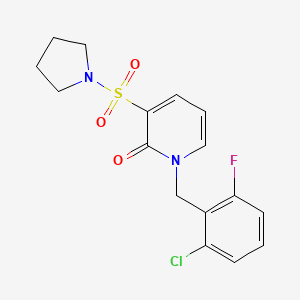

1-(2-chloro-6-fluorobenzyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one

Description

Properties

IUPAC Name |

1-[(2-chloro-6-fluorophenyl)methyl]-3-pyrrolidin-1-ylsulfonylpyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClFN2O3S/c17-13-5-3-6-14(18)12(13)11-19-8-4-7-15(16(19)21)24(22,23)20-9-1-2-10-20/h3-8H,1-2,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDVBMKCKDXOETG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=CN(C2=O)CC3=C(C=CC=C3Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClFN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloro-6-fluorobenzyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one typically involves multiple steps:

Formation of the pyridinone core: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the sulfonyl group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides.

Attachment of the 2-chloro-6-fluorobenzyl group: This can be done through nucleophilic substitution reactions.

Incorporation of the pyrrolidine ring: This step may involve amination reactions.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimizing the reaction conditions to maximize yield and purity. This can include:

Scaling up the reactions: Using larger quantities of reagents and solvents.

Optimizing reaction parameters: Temperature, pressure, and reaction time.

Purification processes: Techniques like crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-chloro-6-fluorobenzyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyridinones.

Scientific Research Applications

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Studies show that it possesses minimal inhibitory concentrations (MIC) ranging from 15.62 to 31.25 μmol/L against MRSA strains, demonstrating its potential as an antimicrobial agent .

Antiproliferative Effects

In vitro studies have highlighted the antiproliferative capabilities of this compound against several cancer cell lines. The GI50 values (the concentration required to inhibit cell growth by 50%) for related compounds have been reported as low as 38 nM, indicating substantial potency against cancer cell proliferation . This suggests that structural modifications can enhance the antiproliferative effects.

Study on Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The results indicated that it was particularly effective against MRSA strains, with an MIC significantly lower than many other tested compounds. This positions it as a promising candidate for further development in treating resistant bacterial infections .

Evaluation of Antiproliferative Activity

Another investigation focused on the antiproliferative properties against different cancer cell lines. This study reported varying degrees of activity across cell lines, with some derivatives exhibiting lower GI50 values than others. This variability underscores the importance of structural optimization in enhancing therapeutic efficacy .

Data Summary Table

| Activity Type | Tested Compound | MIC/IC50 Values | Remarks |

|---|---|---|---|

| Antimicrobial | 1-(2-chloro-6-fluorobenzyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one | 15.62 - 31.25 μmol/L | Effective against MRSA |

| Antiproliferative | Related compounds | GI50 values: 31 nM - 54 nM | Potent against various cancer cells |

| Mechanism | Inhibition of folate synthesis | N/A | Targeting bacterial growth |

Mechanism of Action

The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibiting or activating enzyme activity.

Receptors: Binding to receptors and modulating their function.

Pathways: Affecting biochemical pathways involved in disease processes.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key pyridinone derivatives with structural similarities to the target compound:

Key Differences and Implications

Substituent Effects :

- The target compound’s 2-chloro-6-fluorobenzyl group distinguishes it from analogs with simpler alkyl or benzyloxy substituents (e.g., compound 10 in ). This substitution pattern may enhance binding to hydrophobic pockets in target proteins.

- The pyrrolidin-1-ylsulfonyl group at C3 contrasts with sulfanyl (e.g., ) or trifluoromethyl-biphenyl (e.g., ) moieties. Sulfonyl groups typically improve aqueous solubility compared to thioethers but may reduce membrane permeability.

Electronic and Steric Properties: The electron-withdrawing chloro and fluoro groups on the benzyl ring likely increase the compound’s stability against oxidative metabolism compared to non-halogenated analogs . The pyrrolidinyl group introduces a cyclic amine, which may participate in hydrogen bonding or charge-charge interactions, unlike the linear hydroxyethyl group in compound 10 .

Molecular Weight and Complexity :

- The target compound’s estimated molecular weight (~440–460) places it within the range of drug-like molecules, whereas simpler analogs like the 220.24 Da compound in may lack sufficient complexity for high-affinity interactions.

Biological Activity

The compound 1-(2-chloro-6-fluorobenzyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides an overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a pyridine ring, a pyrrolidine moiety, and a sulfonyl group, which are critical for its biological interactions.

Research indicates that this compound may interact with various biological targets, including:

- Melanocortin Receptors : The compound has been noted for its potential to modulate melanocortin receptors, particularly MC5R, which are involved in energy homeostasis and inflammatory responses .

- Antibacterial Activity : Similar compounds have shown promising antibacterial properties. For instance, pyrrole derivatives have demonstrated activity against Staphylococcus aureus and Mycobacterium tuberculosis . While specific data on this compound's antibacterial efficacy is limited, its structural analogs suggest potential in this area.

Biological Activity Overview

The biological activities associated with this compound can be categorized as follows:

Case Studies

While specific case studies focusing on this compound are scarce, related research highlights the biological significance of similar compounds:

- Pyrrole Derivatives in Antibacterial Research : A study evaluated various pyrrole derivatives for their antibacterial activity against multiple pathogens. Compounds with similar structures to this compound demonstrated MIC values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus .

- Melanocortin Receptor Antagonists : Research into melanocortin receptor antagonists has revealed that modifications in the pyridine and sulfonamide regions can significantly affect receptor binding and biological activity . This suggests that the compound may have nuanced effects based on its specific structural features.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.